Regorafenib Regorafenib Regorafenib is an orally bioavailable small molecule with potential antiangiogenic and antineoplastic activities. Regorafenib binds to and inhibits vascular endothelial growth factor receptors (VEGFRs) 2 and 3, and Ret, Kit, PDGFR and Raf kinases, which may result in the inhibition of tumor angiogenesis and tumor cell proliferation. VEGFRs are receptor tyrosine kinases that play important roles in tumor angiogenesis; the receptor tyrosine kinases RET, KIT, and PDGFR, and the serine/threonine-specific Raf kinase are involved in tumor cell signaling.
Regorafenib is an oral multi-kinase inhibitor that is used in the therapy of refractory metastatic colorectal cancer, hepatocellular carcinoma and gastrointestinal stromal tumor. Regorafenib has been associated with frequent serum aminotransferase elevations during therapy and with rare, but sometimes severe and even fatal instances of clinically apparent liver injury.
Regorafenib is a pyridinecarboxamide obtained by condensation of 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]pyridine-2-carboxylic acid with methylamine. Used for for the treatment of metastatic colorectal cancer in patients who have previously received chemotherapy, anti-EGFR or anti-VEGF therapy. It has a role as an antineoplastic agent, a tyrosine kinase inhibitor and a hepatotoxic agent. It is an aromatic ether, a pyridinecarboxamide, a member of monochlorobenzenes, a member of (trifluoromethyl)benzenes, a member of monofluorobenzenes and a member of phenylureas.
Brand Name: Vulcanchem
CAS No.: 755037-03-7
VCID: VC0548094
InChI: InChI=1S/C21H15ClF4N4O3/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,29,30,32)
SMILES: CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F
Molecular Formula: C21H15ClF4N4O3
Molecular Weight: 482.8 g/mol

Regorafenib

CAS No.: 755037-03-7

Inhibitors

VCID: VC0548094

Molecular Formula: C21H15ClF4N4O3

Molecular Weight: 482.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Regorafenib - 755037-03-7

CAS No. 755037-03-7
Product Name Regorafenib
Molecular Formula C21H15ClF4N4O3
Molecular Weight 482.8 g/mol
IUPAC Name 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide
Standard InChI InChI=1S/C21H15ClF4N4O3/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,29,30,32)
Standard InChIKey ZFLJHSQHILSNCM-UHFFFAOYSA-N
SMILES CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F
Canonical SMILES CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F
Appearance Off-white to light pink solid powder
Description Regorafenib is an orally bioavailable small molecule with potential antiangiogenic and antineoplastic activities. Regorafenib binds to and inhibits vascular endothelial growth factor receptors (VEGFRs) 2 and 3, and Ret, Kit, PDGFR and Raf kinases, which may result in the inhibition of tumor angiogenesis and tumor cell proliferation. VEGFRs are receptor tyrosine kinases that play important roles in tumor angiogenesis; the receptor tyrosine kinases RET, KIT, and PDGFR, and the serine/threonine-specific Raf kinase are involved in tumor cell signaling.
Regorafenib is an oral multi-kinase inhibitor that is used in the therapy of refractory metastatic colorectal cancer, hepatocellular carcinoma and gastrointestinal stromal tumor. Regorafenib has been associated with frequent serum aminotransferase elevations during therapy and with rare, but sometimes severe and even fatal instances of clinically apparent liver injury.
Regorafenib is a pyridinecarboxamide obtained by condensation of 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]pyridine-2-carboxylic acid with methylamine. Used for for the treatment of metastatic colorectal cancer in patients who have previously received chemotherapy, anti-EGFR or anti-VEGF therapy. It has a role as an antineoplastic agent, a tyrosine kinase inhibitor and a hepatotoxic agent. It is an aromatic ether, a pyridinecarboxamide, a member of monochlorobenzenes, a member of (trifluoromethyl)benzenes, a member of monofluorobenzenes and a member of phenylureas.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 4-(4-(((4-chloro-3-(trifluoromethyl)phenyl)carbamoyl)amino)-3-fluorophenoxy)-n-methylpyridine-2-carboxamide
BAY 73-4506
BAY-73-4506
BAY73-4506
regorafenib
Stivarga
Reference 1: Ravi S, Singal AK. Regorafenib: an evidence-based review of its potential in patients with advanced liver cancer. Core Evid. 2014 Jul 17;9:81-7. doi: 10.2147/CE.S48626. eCollection 2014. Review. PubMed PMID: 25114628; PubMed Central PMCID: PMC4109634.
2: Abdel-Rahman O, Fouad M. Risk of cardiovascular toxicities in patients with solid tumors treated with sunitinib, axitinib, cediranib or regorafenib: An updated systematic review and comparative meta-analysis. Crit Rev Oncol Hematol. 2014 Jul 1. pii: S1040-8428(14)00114-0. doi: 10.1016/j.critrevonc.2014.06.003. [Epub ahead of print] Review. PubMed PMID: 25028151.
3: Khan G, Moss RA, Braiteh F, Saltzman M. Proactive strategies for regorafenib in metastatic colorectal cancer: implications for optimal patient management. Cancer Manag Res. 2014 Mar 4;6:93-103. doi: 10.2147/CMAR.S52217. eCollection 2014. Review. PubMed PMID: 24623990; PubMed Central PMCID: PMC3949557.
4: De Wit M, Boers-Doets CB, Saettini A, Vermeersch K, de Juan CR, Ouwerkerk J, Raynard SS, Bazin A, Cremolini C. Prevention and management of adverse events related to regorafenib. Support Care Cancer. 2014 Mar;22(3):837-46. doi: 10.1007/s00520-013-2085-z. Epub 2013 Dec 14. Review. PubMed PMID: 24337717; PubMed Central PMCID: PMC3913844.
5: Lyseng-Williamson KA. Regorafenib: a guide to its use in advanced gastrointestinal stromal tumor (GIST) after failure of imatinib and sunitinib. BioDrugs. 2013 Oct;27(5):525-31. doi: 10.1007/s40259-013-0061-2. Review. PubMed PMID: 23975637.
6: Regorafenib (Stivarga) for metastatic colorectal cancer and GIST. Med Lett Drugs Ther. 2013 Apr 29;55(1415):e36. Review. PubMed PMID: 23836345.
7: Sirohi B, Philip DS, Shrikhande SV. Regorafenib: carving a niche in the crowded therapeutic landscape. Expert Rev Anticancer Ther. 2013 Apr;13(4):385-93. doi: 10.1586/era.13.12. Review. PubMed PMID: 23560833.
8: Davis SL, Eckhardt SG, Messersmith WA, Jimeno A. The development of regorafenib and its current and potential future role in cancer therapy. Drugs Today (Barc). 2013 Feb;49(2):105-15. doi: 10.1358/dot.2013.49.2.1930525. Review. PubMed PMID: 23462625.
9: Roman D, Whiteside R. Regorafenib: Adding to the Armamentarium for Refractory Colorectal Cancer and GIST. J Adv Pract Oncol. 2013 Mar;4(2):118-22. Review. PubMed PMID: 25031991; PubMed Central PMCID: PMC4093419.
10: Aprile G, Macerelli M, Giuliani F. Regorafenib for gastrointestinal malignancies : from preclinical data to clinical results of a novel multi-target inhibitor. BioDrugs. 2013 Jun;27(3):213-24. doi: 10.1007/s40259-013-0014-9. Review. PubMed PMID: 23435872.
11: Strumberg D, Schultheis B. Regorafenib for cancer. Expert Opin Investig Drugs. 2012 Jun;21(6):879-89. doi: 10.1517/13543784.2012.684752. Review. PubMed PMID: 22577890.
PubChem Compound 11167602
Last Modified Nov 11 2021
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